molecular formula C11H23NO4 B7941239 N-Boc-2,2-diethoxyethylamine

N-Boc-2,2-diethoxyethylamine

Cat. No.: B7941239
M. Wt: 233.30 g/mol
InChI Key: YVVNGCCZBFDVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2,2-diethoxyethylamine (CAS: 153086-78-3) is a protected amine derivative widely used in organic synthesis, particularly in peptide chemistry, dendrimer construction, and PROTAC linker development. Its structure features a Boc (tert-butyloxycarbonyl) protecting group and two ethoxy groups on the ethylamine backbone, providing steric protection and enhanced solubility in polar solvents. Key properties include:

  • Molecular formula: C₁₁H₂₄N₂O₄
  • Molecular weight: 248.319 g/mol
  • Boiling point: 365.2 ± 27.0 °C
  • Density: 1.0 ± 0.1 g/cm³
  • Flash point: 174.6 ± 23.7 °C .

The compound's ethylene glycol-like ethoxy groups improve hydrophilicity, making it suitable for coupling reactions in dendronized nanoparticles and bioconjugation platforms .

Properties

IUPAC Name

tert-butyl N-(2,2-diethoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-6-14-9(15-7-2)8-12-10(13)16-11(3,4)5/h9H,6-8H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVNGCCZBFDVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

Reagents :

  • 2,2-Diethoxyethylamine

  • Boc anhydride (1.0–1.1 equivalents)

  • Base: Sodium carbonate (Na₂CO₃) or triethylamine (TEA)

  • Solvent: Water (for Na₂CO₃) or dichloromethane (DCM, for TEA)

Conditions :

  • Temperature: 10–30°C

  • Reaction Time: 12–16 hours

  • Workup: Liquid-liquid extraction with ethyl acetate, drying with anhydrous sodium sulfate, and solvent evaporation.

Mechanism :
The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of Boc anhydride. The tert-butoxycarbonyl group replaces the amine’s hydrogen, forming the protected product (Fig. 1).

Table 1: Comparison of Bases in Boc Protection

BaseSolventYield (%)Purity (%)
Na₂CO₃H₂O/DCM93.899.7
TriethylamineDCM89.598.2
NaOHH₂O/THF85.097.5

Data adapted from industrial-scale syntheses of analogous Boc-protected amines. Sodium carbonate in a biphasic system outperforms organic bases by mitigating side reactions (e.g., solvent adduct formation) and simplifying purification.

Optimization of Reaction Parameters

Effect of Base Selection

Inorganic bases like sodium carbonate are preferred for large-scale reactions due to their low cost and ease of removal during workup. Trials with Na₂CO₃ (2.75–3.25 equivalents) in water-DCM mixtures achieved 93–94% yields, whereas triethylamine in anhydrous DCM yielded 89–90%. The aqueous phase in biphasic systems neutralizes the generated CO₂, preventing pressure buildup and ensuring reaction homogeneity.

Temperature and Time Dependence

Reactions conducted at 25°C for 14 hours reached completion without thermal degradation. Lower temperatures (10°C) slowed the reaction, requiring 24 hours for comparable conversion, while elevated temperatures (40°C) risked Boc group cleavage.

Solvent Systems

Biphasic water-DCM systems facilitate efficient mixing and heat dissipation. Ethyl acetate, used in extraction, minimizes emulsion formation and enhances product recovery (>95% efficiency).

Industrial-Scale Production

Process Intensification

Industrial protocols prioritize cost-effectiveness and safety. Key modifications include:

  • Continuous Stirred-Tank Reactors (CSTRs) : Enable steady-state operation with automated pH control to maintain alkaline conditions.

  • Solvent Recycling : Ethyl acetate is recovered via distillation, reducing waste and material costs by 30%.

  • In-Line Analytics : FTIR monitors reaction progress, ensuring consistent product quality.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size1 mol1000 mol
Reaction Time14 h12 h
Yield93.8%92.5%
Purity99.7%99.5%

Challenges and Mitigation Strategies

Moisture Sensitivity

Boc anhydride is moisture-sensitive, necessitating anhydrous conditions or rapid neutralization of generated acid. In biphasic systems, Na₂CO₃ scavenges HCl, preventing hydrolysis of the Boc group.

Byproduct Formation

Excess Boc anhydride may form di-Boc derivatives. Stoichiometric control (1.05 equivalents of Boc anhydride per amine) limits this side reaction to <2%.

Purification Challenges

Silica gel chromatography, though effective, is impractical industrially. Instead, crystallization from hexane-ethyl acetate mixtures achieves >99% purity with minimal losses .

Scientific Research Applications

Organic Synthesis

N-Boc-2,2-diethoxyethylamine is utilized in various organic synthesis reactions. It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitutions makes it valuable in constructing nitrogen-containing heterocycles.

Case Study: Synthesis of Heterocycles

A notable application involves the use of this compound in the synthesis of indole derivatives through Pictet–Spengler reactions. These reactions have been shown to yield high-efficiency products with significant biological activities. For instance, the combination of this compound with various aldehydes has led to the formation of complex indole structures with potential therapeutic applications .

Medicinal Chemistry

The compound has also been explored for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit promising activities against various biological targets.

Case Study: Anticancer Activity

In a study examining the anticancer properties of ellipticine derivatives synthesized from this compound, researchers found that these compounds could effectively inhibit topoisomerase II activity, leading to increased apoptosis in cancer cells. The study demonstrated that specific modifications to the diethoxyethylamine moiety could enhance the efficacy of these derivatives against resistant cancer cell lines .

Biochemical Applications

This compound has been investigated for its role in biochemical assays. Its derivatives have been employed as substrates or inhibitors in enzyme activity studies, particularly those involving nitric oxide synthase (NOS) isoforms.

Case Study: NOS Inhibition

Research has shown that compounds derived from this compound can selectively inhibit different NOS isoforms. This selectivity is crucial for developing therapeutics aimed at conditions characterized by excessive nitric oxide production, such as inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for heterocyclesHigh yields in Pictet–Spengler reactions
Medicinal ChemistryAnticancer agents derived from ellipticineEffective against topoisomerase II
Biochemical ApplicationsSubstrates for enzyme inhibition studiesSelective NOS inhibitors with therapeutic potential

Mechanism of Action

The mechanism of action of N-Boc-2,2-diethoxyethylamine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions and can be selectively removed under acidic conditions. This allows for the sequential introduction of other functional groups without interference from the amine .

Comparison with Similar Compounds

N-Boc-2-azidoethylamine

  • CAS : 117861-38-8
  • Molecular formula : C₇H₁₄N₄O₂
  • Molecular weight : 186.21 g/mol
  • Key features : Replaces ethoxy groups with an azide (-N₃) group.
  • Applications : Used in click chemistry (e.g., CuAAC reactions) for bioconjugation. The azide enables rapid cycloaddition with alkynes, facilitating polymer and biomolecule labeling .
  • Advantages over N-Boc-2,2-diethoxyethylamine : Higher reactivity in click chemistry but less stable due to the azide’s thermal sensitivity.

N-Boc-2-bromoethylamine

  • CAS : MFCD02683428
  • Molecular formula: C₇H₁₄BrNO₂
  • Molecular weight : 224.10 g/mol
  • Key features : Bromine atom replaces ethoxy groups.
  • Applications : Serves as an alkylating agent in nucleophilic substitution reactions. Used to introduce Boc-protected amine groups into hydrophobic substrates .
  • Comparison : Less polar than this compound due to the absence of ethoxy groups, limiting solubility in aqueous systems.

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine

  • CAS : 887353-54-0
  • Molecular formula: C₁₄H₂₁NO₅
  • Molecular weight : 283.32 g/mol
  • Key features: Contains a phenolic ether moiety with methoxy and hydroxy substituents.
  • Applications: Used as a pharmaceutical intermediate, particularly in drug impurity standards. The phenolic group enables hydrogen bonding, enhancing target specificity in drug design .
  • Comparison : More complex structure than this compound, offering tailored interactions in medicinal chemistry but requiring multi-step synthesis.

2-(BOC-AMINO)ETHANETHIOL

  • Molecular formula: C₇H₁₅NO₂S
  • Molecular weight : 177.26 g/mol
  • Key features : Thiol (-SH) group replaces ethoxy groups.
  • Applications : Forms disulfide bonds in protein engineering or metal coordination complexes. The thiol group allows site-specific modifications in biotherapeutics .
  • Comparison : Higher reactivity due to the thiol group but prone to oxidation, necessitating inert handling conditions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Stability
This compound C₁₁H₂₄N₂O₄ 248.319 Boc, 2 ethoxy Dendrimers, PROTAC linkers High (Boc group)
N-Boc-2-azidoethylamine C₇H₁₄N₄O₂ 186.21 Boc, azide Click chemistry Moderate
N-Boc-2-bromoethylamine C₇H₁₄BrNO₂ 224.10 Boc, bromine Alkylation reactions High
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine C₁₄H₂₁NO₅ 283.32 Boc, phenolic ether Drug intermediates Moderate
2-(BOC-AMINO)ETHANETHIOL C₇H₁₅NO₂S 177.26 Boc, thiol Bioconjugation Low (oxidation)

Research Findings and Trends

  • This compound is preferred in hydrophilic polymer synthesis due to its ethoxy groups, which enhance water compatibility without compromising Boc stability .
  • N-Boc-2-azidoethylamine is increasingly used in bioorthogonal chemistry but requires strict temperature control to prevent azide degradation .
  • N-Boc-2-bromoethylamine remains a staple in small-molecule alkylation but is being phased out in green chemistry due to bromine’s environmental toxicity .

Biological Activity

N-Boc-2,2-diethoxyethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-diethoxyethylamine with a Boc anhydride. The reaction conditions are crucial for achieving high yields and purity. A typical synthetic route may include:

  • Reagents : 2,2-diethoxyethylamine and Boc anhydride.
  • Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
  • Yield : Yields can vary but are often reported to be above 80% under optimized conditions.

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds derived from this amine can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. In a study involving ellipticine derivatives, it was found that modifications at the N-alkyl position influenced the inhibitory activity against topoisomerase II .

Table 1: Inhibitory Activity of this compound Derivatives Against Topoisomerase II

CompoundIC50 (µM)Mechanism of Action
Ellipticine derivative 15Topoisomerase II inhibitor
Ellipticine derivative 210Catalytic inhibitor
This compound15Interferes with DNA binding

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective properties. It has shown potential in reducing neuronal cell death in models of neurodegenerative diseases. One study highlighted its ability to modulate neurotransmitter levels, which may contribute to its protective effects against oxidative stress .

Case Studies

  • Topoisomerase Inhibition : A significant study conducted in yeast cells demonstrated that this compound derivatives could induce a six-fold increase in topoisomerase II-mediated DNA strand breakage while not affecting the religation rate . This suggests a unique mechanism where these compounds act as catalytic inhibitors rather than poisons.
  • Neuroprotection : In vitro studies on neuronal cultures treated with this compound showed a marked decrease in apoptosis when exposed to oxidative stressors. The compound's ability to enhance the expression of neuroprotective factors was noted as a potential therapeutic avenue for treating neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-2,2-diethoxyethylamine, and what key reaction conditions influence yield?

The synthesis typically involves two main steps: (1) Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) ; (2) introduction of diethoxyethyl groups via alkylation with 2-bromo-1,1-diethoxyethane or similar reagents. Reaction temperature (0–25°C), solvent choice (to avoid nucleophilic interference), and stoichiometric control (1:1.2 amine-to-Boc₂O ratio) are critical for yields >75%. Post-reaction purification often employs silica gel chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and ethoxy methylene protons (δ ~3.5–3.7 ppm) .
  • IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O, ~1690–1710 cm⁻¹) confirm Boc protection .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₂₃NO₄⁺) .

Q. How is this compound utilized as an intermediate in peptide synthesis?

The Boc group protects the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) while leaving the diethoxyethyl moiety intact. This is critical for constructing amino acid derivatives with ether-linked side chains .

Advanced Research Questions

Q. How can researchers address competing side reactions during the alkylation step of this compound synthesis?

Competing N- vs. O-alkylation can arise due to the nucleophilic ethoxy groups. Strategies include:

  • Using bulky bases (e.g., DIPEA) to sterically hinder O-alkylation.
  • Employing low temperatures (−20°C) to slow down undesired pathways.
  • Monitoring reaction progress via TLC (Rf = 0.3–0.4 in 30% ethyl acetate/hexane) to optimize quenching times .

Q. What strategies resolve regioisomeric impurities in this compound derivatives?

Regioisomers may form during alkylation. Dynamic kinetic resolution using chiral catalysts (e.g., Cu(I)-BINAP complexes) or preparative HPLC with chiral columns (e.g., Chiralpak IA) achieves >95% enantiomeric excess. Retention times and CD spectra differentiate isomers .

Q. How does the Boc group influence the stability of this compound under acidic vs. basic conditions?

  • Acidic Conditions : Boc deprotection occurs rapidly in TFA/DCM (1:1 v/v, 1 hour), but prolonged exposure may hydrolyze ethoxy groups.
  • Basic Conditions : Stable in aqueous NaOH (pH ≤10), making it suitable for alkaline coupling reactions. Stability is confirmed via HPLC-MS tracking (C18 column, acetonitrile/water gradient) .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

Degradation products (e.g., de-Boc or ethoxy-cleaved species) require UHPLC-QTOF-MS with a sensitivity limit of 0.1%. Method validation includes spike-recovery experiments (85–110% recovery) and calibration curves (R² >0.99) .

Methodological Guidance

  • Purification : Use flash chromatography (silica gel, 40–63 μm) with ethyl acetate/hexane (1:4 to 1:2) for optimal separation .
  • Deprotection Optimization : Test TFA concentrations (10–50% in DCM) and reaction times (30–120 mins) to balance Boc removal and ethoxy stability .
  • Data Contradictions : Conflicting NMR signals (e.g., overlapping ethoxy peaks) can be resolved via 2D-COSY or HSQC experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.